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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,2-dimethyl-3-pentanone, more commonly known as 1-Bromopinacolone, is a

halogenated ketone of significant interest in synthetic organic chemistry. Its utility as a building

block and intermediate in the synthesis of various organic molecules, including

pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural

and spectroscopic properties. This guide provides a comprehensive analysis of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-

Bromopinacolone, offering field-proven insights into its characterization. The structural formula

of 1-Bromopinacolone is C₆H₁₁BrO, and its CAS number is 5469-26-1.[1]

This document is designed to serve as a practical reference for researchers, enabling accurate

identification and characterization of this compound in a laboratory setting. The causality

behind experimental choices and the interpretation of spectral data are explained to ensure a

self-validating system of analysis.

Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of

1-Bromopinacolone.
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Caption: Molecular structure of 4-Bromo-2,2-dimethyl-3-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-Bromopinacolone is relatively simple, reflecting the symmetry

of the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)[2]

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.23 Singlet 9H C(CH₃)₃

b 4.17 Singlet 2H CH₂Br

Interpretation:

Singlet at 1.23 ppm (9H): This signal corresponds to the nine equivalent protons of the tert-

butyl group. The absence of adjacent protons results in a singlet. The chemical shift is in the

expected region for alkyl protons.

Singlet at 4.17 ppm (2H): This downfield singlet is assigned to the two protons of the

bromomethyl group (-CH₂Br). The electronegative bromine atom and the adjacent carbonyl

group deshield these protons, causing them to resonate at a lower field. The lack of

neighboring protons leads to a singlet multiplicity.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule. While explicit experimental data is not readily available in the searched literature,

a predicted spectrum can be inferred based on typical chemical shifts for similar functional

groups.
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Expected ¹³C NMR Chemical Shifts

Carbon Atom
Expected Chemical Shift
(δ, ppm)

Rationale

C=O ~200-210

The carbonyl carbon is

significantly deshielded and

appears far downfield.

C(CH₃)₃ ~40-50
The quaternary carbon of the

tert-butyl group.

CH₂Br ~30-40

The carbon attached to the

electronegative bromine atom

is shifted downfield.

C(CH₃)₃ ~25-30
The three equivalent methyl

carbons of the tert-butyl group.

Causality of Chemical Shifts: The electronegativity of the oxygen and bromine atoms plays a

crucial role in determining the chemical shifts. The carbonyl carbon experiences the strongest

deshielding effect, followed by the carbon atom bonded to bromine. The aliphatic carbons of

the tert-butyl group appear at the most upfield positions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The gas-phase IR spectrum of 1-bromo-3,3-

dimethyl-2-butanone is available through the NIST WebBook.[3]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~1720 Strong C=O stretch (ketone)

~1470 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)

~600-700 Medium-Strong C-Br stretch

Interpretation:

~2970 cm⁻¹: This strong absorption is characteristic of the C-H stretching vibrations of the

methyl and methylene groups in the molecule.

~1720 cm⁻¹: A very strong and sharp peak in this region is the hallmark of a carbonyl (C=O)

group in a ketone. Its position indicates a saturated ketone environment.

~1470 cm⁻¹ and ~1370 cm⁻¹: These medium intensity bands are due to the bending

vibrations of the C-H bonds in the alkyl groups.

~600-700 cm⁻¹: The absorption corresponding to the C-Br stretching vibration is typically

found in this lower frequency region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The electron ionization (EI) mass spectrum of 1-bromo-3,3-

dimethyl-2-butanone is available from the NIST WebBook.[4]

Major Fragment Ions in the Mass Spectrum
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m/z Proposed Fragment Ion Fragmentation Pathway

178/180 [C₆H₁₁BrO]⁺ Molecular Ion (M⁺)

121/123 [M - C₄H₉]⁺
α-cleavage, loss of tert-butyl

radical

85 [C₅H₉O]⁺
α-cleavage, loss of bromine

radical

57 [C₄H₉]⁺ tert-butyl cation

Interpretation of Fragmentation:

The mass spectrum of 1-Bromopinacolone exhibits a characteristic fragmentation pattern for an

α-bromoketone.

Molecular Ion (m/z 178/180): The presence of two peaks of roughly equal intensity for the

molecular ion is a definitive indicator of the presence of a single bromine atom, due to the

natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the

breaking of the bond adjacent to the carbonyl group.

Loss of a tert-butyl radical ([C₄H₉]•) results in the acylium ion at m/z 121 and 123

(containing the bromine isotopes).

Loss of a bromine radical ([Br]•) leads to the formation of the acylium ion at m/z 85.

tert-Butyl Cation (m/z 57): The peak at m/z 57 is typically the base peak in the spectrum and

corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₆H₁₁BrO]⁺˙
m/z 178/180

[C₂H₂BrO]⁺
m/z 121/123 - •C(CH₃)₃

[C₅H₉O]⁺
m/z 85

 - •Br

[C₄H₉]⁺
m/z 57

 

Click to download full resolution via product page

Caption: Key fragmentation pathways of 1-Bromopinacolone in mass spectrometry.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized

protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromopinacolone in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum with a 90° pulse.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the range of 0 to 220 ppm.

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat

liquid 1-Bromopinacolone directly onto the ATR crystal. For transmission IR, a thin film of the

liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or salt plates.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation

from any impurities or by direct infusion if the sample is pure.

Instrument: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 40 to 250.

The data system will record the relative abundance of each ion.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive and self-validating

framework for the identification and characterization of 4-Bromo-2,2-dimethyl-3-pentanone
(1-Bromopinacolone). The distinctive signals in the ¹H NMR, the characteristic absorption

bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum,

particularly the isotopic signature of bromine, collectively serve as a reliable fingerprint for this

compound. By understanding the principles behind the spectroscopic techniques and the

interpretation of the resulting data, researchers can confidently utilize this valuable synthetic

intermediate in their work.
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To cite this document: BenchChem. [A Spectroscopic Guide to 4-Bromo-2,2-dimethyl-3-
pentanone (1-Bromopinacolone)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2887267#spectroscopic-data-of-4-bromo-2-2-
dimethyl-3-pentanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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